molecular formula C15H20FNO4 B6322032 Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoate CAS No. 86129-35-3

Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoate

Cat. No.: B6322032
CAS No.: 86129-35-3
M. Wt: 297.32 g/mol
InChI Key: CSKFYKNIJQMDLZ-UHFFFAOYSA-N
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Description

Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoate is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a fluorophenyl group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoate typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.

    Formation of the Ester: The protected amino acid is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous acid or base.

    Deprotection: Commonly achieved using trifluoroacetic acid (TFA) or hydrochloric acid.

    Substitution: Reagents such as halogens or nitro groups can be introduced using electrophilic reagents.

Major Products Formed

    Hydrolysis: Yields the corresponding carboxylic acid.

    Deprotection: Produces the free amine.

    Substitution: Results in substituted fluorophenyl derivatives.

Scientific Research Applications

Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions due to its structural similarity to natural amino acids.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoate depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The fluorophenyl group can interact with biological targets through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-3-(4-fluorophenyl)propanoate: Lacks the Boc protecting group.

    Methyl 2-((tert-butoxycarbonyl)amino)-3-phenylpropanoate: Similar structure but without the fluorine atom.

Uniqueness

Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoate is unique due to the presence of both the Boc protecting group and the fluorophenyl group. The Boc group provides stability during synthesis, while the fluorophenyl group imparts specific reactivity and biological activity.

Properties

IUPAC Name

methyl 3-(4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO4/c1-15(2,3)21-14(19)17-12(13(18)20-4)9-10-5-7-11(16)8-6-10/h5-8,12H,9H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSKFYKNIJQMDLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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